molecular formula C18H20N2O2S B216064 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Cat. No. B216064
M. Wt: 328.4 g/mol
InChI Key: IPVRNRJZESHFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, commonly known as DMOT, is a synthetic compound with potential applications in scientific research. DMOT belongs to the class of benzothiazole derivatives, which have been extensively studied for their therapeutic properties. In recent years, DMOT has gained attention as a potential tool in various fields of scientific research, including neuroscience, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of DMOT is not fully understood. However, studies have shown that DMOT selectively binds to zinc ions and inhibits the activity of certain enzymes and proteins. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
DMOT has been shown to have various biochemical and physiological effects. In neuroscience, DMOT has been shown to selectively bind to zinc ions and emit fluorescence upon binding. This property has been used to study the distribution and dynamics of zinc ions in neurons. In pharmacology, DMOT has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

DMOT has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for zinc ions and can selectively bind to them, making it a useful tool for studying the distribution and dynamics of zinc ions in cells and tissues. However, DMOT also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving DMOT. In neuroscience, DMOT could be used to study the role of zinc ions in various neurological disorders such as epilepsy and depression. In pharmacology, DMOT could be further studied for its potential as a drug candidate for the treatment of Alzheimer's disease and cancer. Additionally, new methods for synthesizing and modifying DMOT could be developed to improve its properties and increase its usefulness in various scientific fields.

Synthesis Methods

DMOT can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DMOT has been shown to have potential applications in various fields of scientific research. In neuroscience, DMOT has been used as a fluorescent probe to study the distribution and dynamics of zinc ions in neurons. Zinc ions play an important role in synaptic transmission and plasticity, and DMOT has been shown to selectively bind to zinc ions and emit fluorescence upon binding.
In pharmacology, DMOT has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and cancer. DMOT has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

properties

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H20N2O2S/c1-11-4-6-12(7-5-11)8-15(22)20-17-19-13-9-18(2,3)10-14(21)16(13)23-17/h4-7H,8-10H2,1-3H3,(H,19,20,22)

InChI Key

IPVRNRJZESHFCU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C

Origin of Product

United States

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